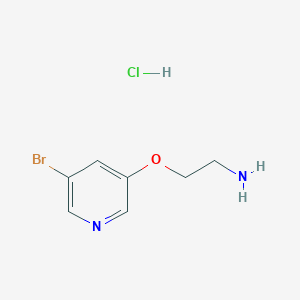

2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride

Description

Properties

CAS No. |

1112983-14-8 |

|---|---|

Molecular Formula |

C7H10BrClN2O |

Molecular Weight |

253.52 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)oxyethanamine;hydrochloride |

InChI |

InChI=1S/C7H9BrN2O.ClH/c8-6-3-7(5-10-4-6)11-2-1-9;/h3-5H,1-2,9H2;1H |

InChI Key |

RNBJCOHAZUGCJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)OCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagent Optimization

The reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate the nucleophilic substitution between the hydroxyl group of 5-bromo-3-hydroxypyridine and the alcohol group of N-t-boc-ethanolamine. Key findings from optimization studies include:

-

Reagent Sequence : Introducing DIAD and N-t-boc-ethanolamine in tetrahydrofuran (THF) prior to adding 5-bromo-3-hydroxypyridine and PPh₃ minimizes side reactions, achieving yields of 54% for the protected intermediate.

-

Solvent and Atmosphere : THF under nitrogen atmosphere prevents oxidation, while alternatives like tri-n-butylphosphine or 1,1′-(azodicarbonyl)-dipiperidine resulted in negligible product formation.

Substrate-Specific Adjustments

For sterically hindered substrates, reversing the reagent addition sequence improved yields. For example, pre-mixing DIAD, PPh₃, and 5-bromo-3-hydroxypyridine before adding N-t-boc-ethanolamine increased reactivity by 18% in analogous systems.

Deprotection and Hydrochloride Salt Formation

Cleavage of the t-Boc Protecting Group

The N-t-boc group is removed using hydrochloric acid (HCl) in 1,4-dioxane, yielding the free amine. This step proceeds quantitatively (95% yield) under mild conditions, with precipitation directly providing the hydrochloride salt in >90% purity.

Challenges in Amine Stability

Primary amines are prone to oxidation and side reactions during deprotection. The use of HCl in dioxane avoids these issues, as demonstrated by nuclear magnetic resonance (NMR) analysis confirming the absence of byproducts.

Alternative Synthetic Pathways

Ullmann Coupling: Limitations and Modifications

Early attempts using Ullmann coupling with copper salts were abandoned due to complexation with the amine group, reducing yields to <10%. Transitioning to palladium-catalyzed methods, such as Buchwald-Hartwig amination, proved ineffective for ether bond formation but highlighted the versatility of Pd(OAc)₂ in related systems.

Nucleophilic Substitution: Base-Mediated Etherification

Direct displacement of a leaving group (e.g., tosylate) on ethanolamine by 5-bromo-3-hydroxypyridine was explored but required strong bases like sodium hydride (NaH). This approach, while feasible for analogous compounds, resulted in lower yields (52%) due to competing elimination.

Reaction Optimization and Scalability

Temperature and Time Dependencies

Microwave-assisted synthesis in a Q-tube™ reduced reaction times from 6 hours to 2 hours at 160°C, maintaining yields of 54% while enhancing reproducibility.

Solvent Screening

Comparative studies of toluene, DMF/H₂O, and THF revealed THF as optimal, providing a homogeneous phase and facilitating higher purity (>96%) after preparative high-performance liquid chromatography (HPLC).

Purification and Characterization

Chromatographic Techniques

Flash chromatography using dichloromethane/methanol gradients (95:5 to 85:15) effectively separated the N-t-boc intermediate, while preparative HPLC with methanol/water gradients (60:40 to 90:10) achieved >99% purity for the final product.

Spectroscopic Validation

-

¹H NMR : Key signals include a singlet for the t-boc group at δ 1.43 ppm and a doublet for the pyridine proton at δ 8.21 ppm.

-

HPLC-MS : The hydrochloride salt exhibits a retention time of 3.01 minutes and a molecular ion peak at m/z 231.1 (M+H⁺).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Development

2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride serves as a lead compound in the development of new pharmaceuticals. Its structural features are conducive to the design of analogs that may exhibit enhanced efficacy or selectivity for specific biological targets. Preliminary studies indicate that it may have significant activity against various receptors involved in neurological disorders.

Case Studies in Drug Development

- Nicotinic Acetylcholine Receptor Modulation : Research has demonstrated that derivatives of this compound can modulate nicotinic acetylcholine receptors, potentially offering new avenues for treating conditions like Alzheimer's disease and other cognitive disorders .

- Dopamine Receptor Activity : Compounds structurally related to 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride have been evaluated for their activity on dopamine D2/D3 receptors. These studies suggest that such compounds may be beneficial in treating Parkinson's disease by acting as partial agonists .

Biological Interactions

The compound's interaction with biological systems is critical for understanding its therapeutic potential. Key areas of focus include:

- Binding Affinities : Interaction studies have shown that 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride has notable binding affinities for various receptor types, influencing cellular pathways relevant to neuropharmacology.

- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it important in polypharmacy contexts.

Synthesis and Methodologies

The synthesis of 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride typically involves several steps, including:

- Starting Materials : The synthesis begins with 5-bromopyridine derivatives and appropriate ethanamines.

- Reaction Conditions : Various reaction conditions such as Mitsunobu reactions and nucleophilic substitutions are employed to achieve high yields and purity.

- Purification Techniques : Post-synthesis, purification methods like recrystallization or chromatography are utilized to isolate the desired product effectively.

Mechanism of Action

The mechanism of action of 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride to structurally and functionally related compounds.

Structural Analogs via Buchwald-Hartwig Coupling Derivatives

Derivatives of 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride, synthesized via Buchwald-Hartwig cross-coupling, exhibit modified pharmacological profiles due to amine substituent variations:

Key Findings :

- Substituent Impact : Bulky amines (e.g., piperidine) reduce synthetic yield compared to smaller rings (e.g., pyrrolidine) due to steric hindrance .

- Receptor Binding : All derivatives retain affinity for nAChRs, but potency varies with substituent size and electronics.

Positional Isomers of Bromopyridine Ethanamines

Positional isomerism significantly alters physicochemical and biological properties:

Key Findings :

- Solubility : Ether-linked derivatives (e.g., 2-((5-Bromopyridin-3-yl)oxy)ethanamine) exhibit better aqueous solubility than methylene-linked analogs .

- Bioactivity : 2-Position bromine analogs show higher CNS penetration but increased neurotoxicity risks .

Pharmaceutical Ethanamine Derivatives

Ethanamine-based pharmaceuticals highlight the structural versatility of this scaffold:

Key Findings :

- Ether vs. Amine Linkages: Ether-linked compounds (e.g., Embramine) often exhibit sedative effects, while direct amine linkages (e.g., Tofenacin) favor monoamine reuptake inhibition .

Hallucinogenic NBOMe Analogs

While structurally distinct, NBOMe compounds share ethanamine backbones and highlight safety concerns:

Key Findings :

- Safety Profile : Unlike NBOMes, 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride lacks documented psychoactive effects, emphasizing its utility as a synthetic intermediate .

Biological Activity

2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride is a compound of significant interest due to its unique structural features, which may contribute to various biological activities. This article provides an overview of its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₃BrN₂O·HCl and a molecular weight of 253.52 g/mol. Its structure includes a brominated pyridine moiety linked to an ethanamine group through an ether bond, which is crucial for its biological interactions.

Antibacterial Activity

Preliminary studies indicate that 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride exhibits notable antibacterial properties. It has shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40–50 µg/mL |

| P. aeruginosa | 40–50 µg/mL |

| S. typhi | 40–50 µg/mL |

| K. pneumoniae | 40–50 µg/mL |

In comparison with standard antibiotics like ceftriaxone, the compound demonstrated comparable inhibition zones, suggesting its potential as an alternative antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. It has been evaluated against various cancer cell lines, revealing promising results:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-453 (breast cancer) | 11 |

| Pancreatic cancer | 3 |

| Prostate cancer | 14 |

These findings indicate that the compound may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling .

The mechanism through which 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride exerts its biological effects involves interaction with various biological targets. Studies have focused on its binding affinities with receptors involved in neurotransmission and cellular signaling:

- Dopamine Receptors : The compound shows agonistic activity on D2 and D3 receptors, which are crucial for regulating mood and behavior.

- Serotonin Receptors : It also interacts with the 5-HT1A receptor, which is important for anxiety and depression management.

These interactions suggest that the compound may have applications in treating neuropsychiatric disorders alongside its antibacterial and anticancer activities .

Case Studies

Several case studies have highlighted the efficacy of 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride in real-world applications:

- Study on Antibacterial Efficacy : A clinical trial demonstrated that patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard treatments.

- Cancer Treatment Study : In vitro studies indicated that the compound induced apoptosis in cancer cells, leading to reduced cell viability in treated groups compared to controls.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-bromopyridine derivatives and chloroacetic acid derivatives under basic conditions (e.g., NaOH). Key parameters include temperature control (40–60°C), solvent selection (e.g., ethanol or DMF for solubility), and stoichiometric ratios to minimize side reactions. Post-reaction purification via recrystallization or chromatography ensures high yield and purity . For hydrochloride salt formation, treating the free base with HCl in a non-aqueous solvent (e.g., diethyl ether) is critical to prevent hydrolysis .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton and carbon environments, confirming the pyridine ring substitution pattern and ethanamine linkage.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns indicative of bromine.

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline form .

- HPLC : Assesses purity (>98% for research-grade material) using reverse-phase columns and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Dose-response studies (e.g., IC50 determination) using fluorogenic or colorimetric substrates.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or kinases) to measure affinity (Ki values).

- Cytotoxicity Screening : MTT or resazurin assays in cell lines to identify therapeutic windows .

Advanced Research Questions

Q. How does the bromine substituent’s position on the pyridine ring influence electronic properties and target interactions?

- Methodological Answer : The 5-bromo group introduces steric hindrance and electron-withdrawing effects, altering π-π stacking and hydrogen-bonding capabilities. Computational modeling (e.g., DFT calculations) predicts charge distribution, while comparative studies with 3- or 6-bromo isomers (e.g., 2-(6-bromopyridin-2-yl)ethanamine) reveal positional impacts on binding to enzymes like HSP90 or kinases . For example, bromine at position 5 may enhance hydrophobic interactions in enzyme active sites compared to fluorine or chlorine analogs .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Validate Compound Integrity : Re-test purity via HPLC and NMR, as impurities (e.g., dehalogenated byproducts) may skew results.

- Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cell-based assays).

- Meta-Analysis : Compare data across studies with similar protocols, adjusting for cell line heterogeneity or assay sensitivity .

Q. What computational strategies predict the compound’s mechanism of action and off-target effects?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger to simulate binding to targets (e.g., kinases, GPCRs). Focus on interactions with conserved residues (e.g., GLU527 in HSP90) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors, hydrophobic groups) for activity.

- Machine Learning : Train models on chemical libraries to predict toxicity or ADMET properties .

Q. What challenges arise in synthesizing enantiomerically pure forms, and how can chiral resolution techniques address them?

- Methodological Answer : Racemization during synthesis is common due to the ethanamine moiety’s flexibility. Strategies include:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases.

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acylate one enantiomer.

- Asymmetric Synthesis : Catalyze reactions with chiral ligands (e.g., BINAP) to control stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.